

# Efficacy of Debilon in combination with other therapeutic agents

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |          |           |
|----------------------|----------|-----------|
| Compound Name:       | Debilon  |           |
| Cat. No.:            | B1508645 | Get Quote |

## No Therapeutic Agent "Debilon" Found for Clinical Use

Following a comprehensive search for the therapeutic agent "**Debilon**," it has been determined that there is no recognized pharmaceutical drug with this name currently approved for clinical use or undergoing publicly documented clinical trials.

Initial searches identified "**Debilon**" or "**Debilon**e" as a natural diterpene compound that can be isolated from the roots and rhizomes of Nardostachys chinensis.[1] It is listed in chemical databases such as PubChem with the molecular formula C15H22O2.[2] However, products containing this compound are explicitly labeled for industrial applications or scientific research only and are not intended for clinical diagnosis or treatment of humans or animals.[1]

A search of health product and drug databases, such as Health Canada's Drug and Health Product Portal, did show a product named "DEBILINE" from LAB NADEAU LTÉE, but its status is "Cancelled Post Market" as of September 28, 1999.[3] This suggests it is not a currently available therapeutic agent.

Given the absence of "**Debilon**" as a recognized therapeutic agent in clinical use, a comparison guide on its efficacy in combination with other therapeutic agents cannot be developed. There is no available data from clinical trials or other experimental studies to analyze its mechanism of action, signaling pathways, or performance in combination therapies.



For researchers, scientists, and drug development professionals interested in the development of new therapeutic agents, it is crucial to start with compounds that have established pharmacological profiles and have been investigated in preclinical and clinical studies.

It is recommended to verify the name of the therapeutic agent of interest. It is possible that "**Debilon**" is a misspelling or a code name for an investigational drug that is not yet in the public domain. Without a correctly identified and clinically studied compound, it is not possible to provide the requested detailed comparison guide, including data tables and visualizations.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

## References

- 1. Debilone | 26808-51-5 [chemicalbook.com]
- 2. Debilon | C15H22O2 | CID 57391584 PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Details for: DEBILINE Drug and Health Products Portal [dhpp.hpfb-dgpsa.ca]
- To cite this document: BenchChem. [Efficacy of Debilon in combination with other therapeutic agents]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b1508645#efficacy-of-debilon-in-combination-withother-therapeutic-agents]

### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote







# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com